

# Spectroscopic Profile of Glycidyl Pivalate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Glycidyl pivalate

Cat. No.: B13686089

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Glycidyl pivalate** (oxiran-2-ylmethyl 2,2-dimethylpropanoate), a key building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **Glycidyl pivalate**. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide detailed information about the hydrogen and carbon framework of the molecule.

## Data Presentation

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for (S)-**Glycidyl pivalate**.<sup>[1]</sup>

Table 1:  $^1\text{H}$  NMR Data for (S)-**Glycidyl Pivalate**

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment                        |
|---------------------------------|--------------|--------------------------|-------------------|-----------------------------------|
| 4.38                            | dd           | 12.46, 2.26              | 1H                | -CHH-O-CO-                        |
| 3.85                            | dd           | 12.50, 5.92              | 1H                | -CHH-O-CO-                        |
| 3.17                            | m            | -                        | 1H                | -CH- (oxirane)                    |
| 2.77                            | t            | 4.42                     | 1H                | -CHH (oxirane)                    |
| 2.62                            | dd           | 4.86, 2.38               | 1H                | -CHH (oxirane)                    |
| 1.17                            | s            | -                        | 9H                | -C(CH <sub>3</sub> ) <sub>3</sub> |

Solvent: DMSO-d<sub>6</sub>, Spectrometer Frequency: 600 MHz[[1](#)]

Table 2: <sup>13</sup>C NMR Data for (S)-Glycidyl Pivalate

| Chemical Shift ( $\delta$ ) ppm | Assignment                        |
|---------------------------------|-----------------------------------|
| 177.11                          | C=O (ester)                       |
| 64.41                           | -CH <sub>2</sub> -O-CO-           |
| 48.94                           | -CH- (oxirane)                    |
| 43.54                           | -CH <sub>2</sub> (oxirane)        |
| 38.22                           | -C(CH <sub>3</sub> ) <sub>3</sub> |
| 26.79                           | -C(CH <sub>3</sub> ) <sub>3</sub> |

Solvent: DMSO-d<sub>6</sub>, Spectrometer Frequency: 151 MHz[[1](#)]

## Experimental Protocol: NMR Spectroscopy

The NMR spectra were acquired on a Bruker Avance III 600 MHz NMR spectrometer.[[1](#)] The sample of (S)-Glycidyl pivalate was dissolved in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). 1,3,5-trimethoxybenzene was used as an internal standard for quantitative NMR analysis

during the reaction monitoring.<sup>[1]</sup> For characterization, the chemical shifts were reported in parts per million (ppm) relative to the residual solvent peak.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. While a published experimental spectrum for **Glycidyl pivalate** is not readily available, the expected characteristic absorption bands can be predicted based on its molecular structure.

## Data Presentation

Table 3: Predicted Infrared (IR) Absorption Data for **Glycidyl Pivalate**

| Wavenumber<br>(cm <sup>-1</sup> ) | Intensity     | Functional Group      | Vibration Mode                   |
|-----------------------------------|---------------|-----------------------|----------------------------------|
| ~2970-2870                        | Strong        | C-H (alkane)          | Stretch                          |
| ~1735                             | Strong        | C=O (ester)           | Stretch                          |
| ~1280-1050                        | Strong        | C-O (ester and ether) | Stretch                          |
| ~1250, ~840                       | Medium-Strong | C-O-C (epoxide)       | Asymmetric and Symmetric Stretch |
| ~3050-3000                        | Medium        | C-H (epoxide)         | Stretch                          |

## Experimental Protocol: IR Spectroscopy

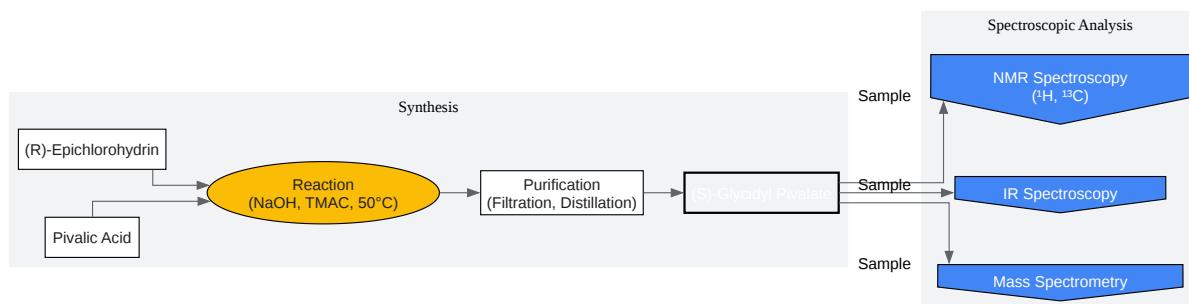
A general protocol for obtaining an IR spectrum of **Glycidyl pivalate** would involve using a Fourier Transform Infrared (FTIR) spectrometer. The sample, a liquid at room temperature, would be analyzed as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used, where a small drop of the liquid sample is placed directly on the ATR crystal. The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm<sup>-1</sup>) with a resolution of 4 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. As with the IR data, a specific experimental mass spectrum for **Glycidyl pivalate** is not widely published. The expected data is presented below.

## Data Presentation

Table 4: Predicted Mass Spectrometry (MS) Data for **Glycidyl Pivalate**


| m/z    | Predicted Fragment                                 |
|--------|----------------------------------------------------|
| 158.10 | [M] <sup>+</sup> (Molecular Ion)                   |
| 101.07 | [M - C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup> |
| 85.06  | [(CH <sub>3</sub> ) <sub>3</sub> CCO] <sup>+</sup> |
| 57.07  | [(CH <sub>3</sub> ) <sub>3</sub> C] <sup>+</sup>   |

## Experimental Protocol: Mass Spectrometry

A standard method for the mass spectrometric analysis of **Glycidyl pivalate** would employ a mass spectrometer with an electron ionization (EI) source. The liquid sample would be introduced into the instrument via a direct insertion probe or through a gas chromatograph (GC-MS). For EI, an electron beam with an energy of 70 eV would be used to ionize the sample. The resulting ions would be separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected. The mass spectrum would be plotted as relative intensity versus mass-to-charge ratio (m/z).

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **Glycidyl pivalate**.



[Click to download full resolution via product page](#)

Caption: Synthesis and Spectroscopic Analysis Workflow for **Glycidyl Pivalate**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. thieme-connect.com [thieme-connect.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Glycidyl Pivalate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13686089#spectroscopic-data-of-glycidyl-pivalate-nmr-ir-ms>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)